molecular formula C6H11NO2 B032712 2-((Dimethylamino)methyl)acrylic acid CAS No. 5415-98-5

2-((Dimethylamino)methyl)acrylic acid

Cat. No. B032712
CAS RN: 5415-98-5
M. Wt: 129.16 g/mol
InChI Key: GANOKKCPYBWVRC-UHFFFAOYSA-N
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Patent
US04074051

Procedure details

Formaldehyde solution (150 ml of 40% solution) was added with stirring to a solution of dimethylamine (218g of 26% solution) and malonic acid (104g) in water (250 ml). The reaction temperature was kept at 20° C during the addition and for a further 2 hours. The solution was then heated on a steam bath for 2 hours and the water was removed under reduced pressure to give a pale yellow syrup which was dried further by azeotropic distillation with benzene.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[CH3:3][NH:4][CH3:5].[C:6](O)(=O)[CH2:7][C:8]([OH:10])=[O:9]>O>[CH3:3][N:4]([CH2:1][C:7](=[CH2:6])[C:8]([OH:10])=[O:9])[CH3:5]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction temperature was kept at 20° C during the addition and for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated on a steam bath for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the water was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow syrup which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried further by azeotropic distillation with benzene

Outcomes

Product
Name
Type
Smiles
CN(C)CC(C(=O)O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.